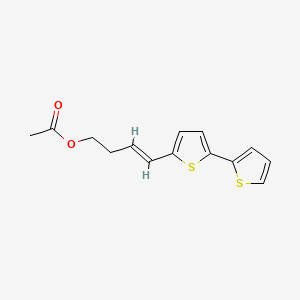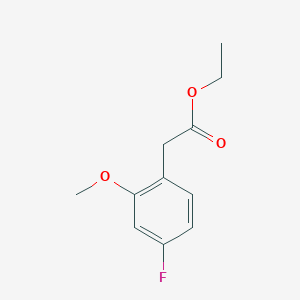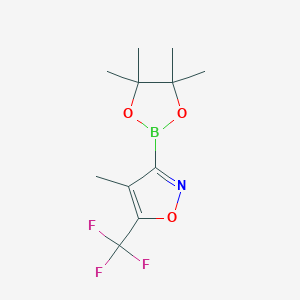
(3-(9-Hydroxyfluoren-9-yl)-2-propynyl)trimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9-Hydroxy-9H-fluoren-9-yl)-N,N,N-trimethylprop-2-yn-1-aminiumbromide is a complex organic compound that features a fluorenyl group, a trimethylammonium group, and a propynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Hydroxy-9H-fluoren-9-yl)-N,N,N-trimethylprop-2-yn-1-aminiumbromide typically involves a multi-step process. One common method includes the reaction of 9-hydroxyfluorene with propargyl bromide to form a propargylated intermediate. This intermediate is then subjected to a quaternization reaction with trimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(9-Hydroxy-9H-fluoren-9-yl)-N,N,N-trimethylprop-2-yn-1-aminiumbromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.
Scientific Research Applications
3-(9-Hydroxy-9H-fluoren-9-yl)-N,N,N-trimethylprop-2-yn-1-aminiumbromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(9-Hydroxy-9H-fluoren-9-yl)-N,N,N-trimethylprop-2-yn-1-aminiumbromide involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting cellular processes. The trimethylammonium group enhances the compound’s solubility and facilitates its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 9-(9-Hydroxyfluoren-9-yl)fluoren-9-ol
- (3R)-3-{[(9-Hydroxy-9H-fluoren-9-yl)carbonyl]oxy}-1-(2-phenylethyl)-1-azoniabicyclo[2.2.2]octane
Uniqueness
3-(9-Hydroxy-9H-fluoren-9-yl)-N,N,N-trimethylprop-2-yn-1-aminiumbromide is unique due to its combination of a fluorenyl group with a trimethylammonium group and a propynyl linkage. This unique structure imparts distinct photophysical properties and potential biological activities that are not observed in similar compounds.
Properties
CAS No. |
2110-39-6 |
|---|---|
Molecular Formula |
C19H20BrNO |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
3-(9-hydroxyfluoren-9-yl)prop-2-ynyl-trimethylazanium;bromide |
InChI |
InChI=1S/C19H20NO.BrH/c1-20(2,3)14-8-13-19(21)17-11-6-4-9-15(17)16-10-5-7-12-18(16)19;/h4-7,9-12,21H,14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JHMGRKNZCBLAHN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one](/img/structure/B13126926.png)






![(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13126972.png)

![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13126982.png)
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
![4,7-Dibenzyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126989.png)


